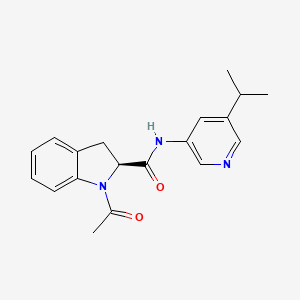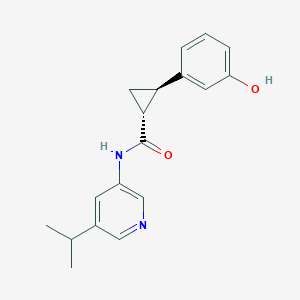
(2R,3R)-N-(1H-indol-3-yl)-2-(1-methylpyrazol-4-yl)oxane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-N-(1H-indol-3-yl)-2-(1-methylpyrazol-4-yl)oxane-3-carboxamide is a small molecule that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This molecule is a potent inhibitor of a class of enzymes called protein kinases, which play a critical role in various cellular processes such as cell growth, differentiation, and survival.
Mécanisme D'action
The mechanism of action of (2R,3R)-N-(1H-indol-3-yl)-2-(1-methylpyrazol-4-yl)oxane-3-carboxamide involves binding to the ATP-binding site of protein kinases, thereby preventing the transfer of phosphate groups to downstream substrates. This leads to the inhibition of kinase activity and downstream signaling pathways, ultimately resulting in the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
Inhibition of protein kinases by this compound has been shown to have several biochemical and physiological effects. In cancer cells, inhibition of CDKs has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In viral infections, inhibition of CDKs has been shown to prevent viral replication and reduce viral load. However, the effects of this molecule on normal cells and tissues are not well understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
(2R,3R)-N-(1H-indol-3-yl)-2-(1-methylpyrazol-4-yl)oxane-3-carboxamide has several advantages and limitations for lab experiments. One advantage is its potency and selectivity for protein kinases, which makes it a useful tool for studying kinase-dependent cellular processes. However, its moderate yield and complex synthesis method make it challenging to produce in large quantities. Additionally, its effects on normal cells and tissues are not well understood, which limits its potential applications in vivo.
Orientations Futures
There are several future directions for research on (2R,3R)-N-(1H-indol-3-yl)-2-(1-methylpyrazol-4-yl)oxane-3-carboxamide. One direction is to investigate its effects on normal cells and tissues, which will provide insights into its potential toxicity and safety. Another direction is to explore its potential applications in combination with other drugs or therapies, which may enhance its therapeutic efficacy. Additionally, further studies are needed to understand its mechanism of action and identify new targets for drug discovery and development.
Méthodes De Synthèse
The synthesis of (2R,3R)-N-(1H-indol-3-yl)-2-(1-methylpyrazol-4-yl)oxane-3-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 1H-indole-3-carboxaldehyde with 1-methylpyrazol-4-yl hydrazine to form the corresponding hydrazone. This intermediate is then reacted with (2R,3R)-2,3-dihydroxybutanedioic acid to yield the target molecule. The overall yield of this synthesis method is moderate, with a reported yield of around 30%.
Applications De Recherche Scientifique
(2R,3R)-N-(1H-indol-3-yl)-2-(1-methylpyrazol-4-yl)oxane-3-carboxamide has been extensively studied for its potential applications in drug discovery and development. This molecule is a potent inhibitor of several protein kinases, including the cyclin-dependent kinases CDK1, CDK2, and CDK9. These kinases are involved in various cellular processes, including cell cycle regulation and transcriptional control. Inhibition of these kinases has been shown to have therapeutic potential in various diseases, including cancer and viral infections.
Propriétés
IUPAC Name |
(2R,3R)-N-(1H-indol-3-yl)-2-(1-methylpyrazol-4-yl)oxane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-22-11-12(9-20-22)17-14(6-4-8-24-17)18(23)21-16-10-19-15-7-3-2-5-13(15)16/h2-3,5,7,9-11,14,17,19H,4,6,8H2,1H3,(H,21,23)/t14-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEJZGNWXNQXOA-PBHICJAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C(CCCO2)C(=O)NC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@H]2[C@@H](CCCO2)C(=O)NC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,6aR)-2-(2-pyrazol-1-ylpyridine-4-carbonyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxamide](/img/structure/B7350449.png)
![(3aR,6aR)-2-(4-methyl-3-pyrrol-1-ylbenzoyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxamide](/img/structure/B7350456.png)
![(3aR,6aR)-2-(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxamide](/img/structure/B7350457.png)
![(3aR,6aR)-2-(6-propan-2-yl-1H-indole-2-carbonyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxamide](/img/structure/B7350458.png)
![1-[(3aR,6aR)-3a-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B7350468.png)
![(3aR,6aR)-2-(2-naphthalen-1-ylacetyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxamide](/img/structure/B7350472.png)
![(2S)-1-[(3aR,6aR)-3a-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-(dimethylamino)-3-methylbutan-1-one](/img/structure/B7350474.png)
![1-[(3aR,6aR)-3a-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-ethyl-2-(hydroxymethyl)butan-1-one](/img/structure/B7350487.png)
![(1R,3S)-3-[3-(trifluoromethyl)pyrrolidine-1-carbonyl]cyclopentane-1-carboxamide](/img/structure/B7350503.png)
![(3R,3aS,6aR)-N-(5-propan-2-ylpyridin-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-3-carboxamide](/img/structure/B7350510.png)

![1-[(3R,4S)-4-ethoxyoxolan-3-yl]-N-(5-propan-2-ylpyridin-3-yl)triazole-4-carboxamide](/img/structure/B7350517.png)

